molecular formula C6H5FN4 B11921393 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine

3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11921393
M. Wt: 152.13 g/mol
InChI Key: WGWQLDOQUHRBNI-UHFFFAOYSA-N
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Description

3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine typically involves the reaction of 3,5-diamino-4-nitropyrazole with various reagents. One common method is the condensation of 3,5-diamino-4-nitropyrazole with acetoacetic ester, which leads to the formation of 2-amino-5-methyl-3-nitro-4,7-dihydropyrazolo[1,5-a]pyrimidin-7-one . This intermediate can then be further modified to introduce the fluorine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound often involve microwave irradiation techniques to enhance the efficiency and yield of the reaction. For example, the reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180°C can yield the desired product in high yields .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique fluorine substitution, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H5FN4

Molecular Weight

152.13 g/mol

IUPAC Name

3-fluoropyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C6H5FN4/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H,(H2,8,10)

InChI Key

WGWQLDOQUHRBNI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)F)N=C1N

Origin of Product

United States

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